Ent-diltiazem hydrochloride
Description
Chirality and Stereoisomerism in Pharmaceutical Chemistry
Chirality is a fundamental concept in stereochemistry, referring to a geometric property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. researchgate.net This property typically arises in organic molecules that contain a carbon atom bonded to four different substituents, known as a chiral center. chemicalbook.com Molecules with the same chemical formula and connectivity but different spatial arrangements of atoms are called stereoisomers. nih.gov
Enantiomers are a specific type of stereoisomer that are mirror images of each other. researchgate.net They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. Crucially, in a chiral environment, such as the human body with its chiral proteins and enzymes, enantiomers can behave as two distinct substances. mdpi.com Stereoisomers that are not mirror images of each other are known as diastereomers, which have different physical properties. nih.gov Diltiazem (B1670644) itself has two chiral centers, giving rise to the possibility of four stereoisomers. google.com
Significance of Enantiomeric Purity in Compound Research
The significance of enantiomeric purity in pharmaceutical research cannot be overstated. Because biological systems are inherently chiral, the different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. mdpi.com One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects. mdpi.com
This disparity necessitates the development of enantiopure compounds for research and therapeutic applications. nih.gov Investigating single enantiomers allows for a more precise understanding of structure-activity relationships and can lead to improved therapeutic indices. mdpi.com Regulatory bodies have increasingly emphasized the need to characterize the individual enantiomers of a chiral drug, making the development of methods to separate and quantify them a critical aspect of pharmaceutical analysis. mdpi.com The study of compounds like ent-diltiazem hydrochloride is essential for validating these analytical methods and understanding the stereoselectivity of its more active counterpart.
Overview of Benzothiazepine (B8601423) Derivatives in Chemical Research
Benzothiazepines are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a seven-membered thiazepine ring. nih.gov Depending on the position of the nitrogen and sulfur atoms in the thiazepine ring, they are classified into various isomers, such as 1,4-benzothiazepines and 1,5-benzothiazepines. mdpi.com Diltiazem belongs to the 1,5-benzothiazepine (B1259763) class. smolecule.com
This scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives have been found to interact with a wide range of biological targets, leading to diverse pharmacological activities. mdpi.comoup.com The first 1,5-benzothiazepine to be used clinically was diltiazem. smolecule.comresearchgate.net Research into this class of compounds is active, with scientists exploring new synthetic methods and investigating their potential against various targets, including those involved in cancer and viral diseases. mdpi.comsmolecule.comoup.com The synthesis of various benzothiazepine derivatives allows researchers to study how different substituents on the core structure influence their chemical properties and biological interactions in a research setting. nih.govsmolecule.com
Research Landscape of this compound and Related Structures
The research landscape for this compound is intrinsically linked to that of its enantiomer, diltiazem. The primary focus has been on the development of stereoselective analytical methods to separate and identify the enantiomers and related diastereomers. This is crucial for quality control and for studying the pharmacokinetics of diltiazem without interference from its isomers.
Initial methods for separating the enantiomers of diltiazem often involved indirect high-performance liquid chromatography (HPLC) with chiral derivatizing agents. oup.com Subsequently, direct separation methods have become more common, utilizing chiral stationary phases (CSPs) in HPLC. nih.gov For instance, a two-column HPLC technique has been described where diltiazem and its metabolites are first isolated on a standard C18 column, and the collected fraction is then analyzed on a chiral column to determine the enantiomeric ratio. nih.gov
Capillary electrophoresis (CE) has also emerged as a powerful technique for the chiral separation of diltiazem and its related compounds. oup.com Methods using bile salts as chiral surfactants in micellar electrokinetic chromatography (MEKC) have successfully resolved diltiazem enantiomers. nih.gov Specifically, sodium taurodeoxycholate (B1243834) has proven effective for this separation. nih.gov Other CE approaches have employed polysaccharides like dextrin (B1630399) as chiral selectors. oup.com Packed column supercritical fluid chromatography (pSFC) is another advanced technique that has been applied for the resolution of diltiazem's optical isomers, offering high efficiency. springernature.com
In the realm of synthesis, research has focused on stereoselective routes to produce the desired (+)-cis-(2S,3S)-diltiazem, thereby avoiding the formation of ent-diltiazem and other isomers. researchgate.net These asymmetric syntheses often involve dynamic kinetic resolution or the use of chiral synthons to control the stereochemistry at the two chiral centers. researchgate.net
Comparative research on the biological activity of diltiazem's isomers has confirmed the stereoselectivity of its action. Studies on the optically active trans-isomers of diltiazem, which are diastereomers of diltiazem, found them to be significantly less active in cardiovascular and Ca-antagonistic assays. nih.gov This underscores the precise structural requirements for the compound's interaction with its biological target, the L-type calcium channel.
Data Tables
Table 1: Analytical Methods for Chiral Separation of Diltiazem Enantiomers
| Analytical Technique | Method Details | Reference |
| High-Performance Liquid Chromatography (HPLC) | Two-column system: Nucleosil 5C18 for initial separation followed by a Chiralcel OC column for enantiomeric ratio determination. | nih.gov |
| Micellar Electrokinetic Chromatography (MEKC) | Use of sodium taurodeoxycholate as a chiral surfactant. | nih.gov |
| Capillary Zone Electrophoresis (CZE) | Use of neutral polysaccharides (e.g., dextrin) as chiral selectors. | oup.com |
| Packed Column Supercritical Fluid Chromatography (pSFC) | Utilizes a mobile phase with low viscosity and high diffusion coefficient for high column efficiency on chiral stationary phases. | springernature.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-JUDYQFGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035351 | |
| Record name | (2R,3R)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42399-54-2, 31953-18-1 | |
| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(p-methoxyphenyl)-, acetate (ester), monohydrochloride | |
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| Record name | (2R-cis)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
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Synthetic Methodologies for Ent Diltiazem Hydrochloride and Its Stereoisomers
Achiral Precursor Synthesis Strategies for Benzothiazepine (B8601423) Core
The foundational 1,5-benzothiazepine (B1259763) scaffold of diltiazem (B1670644) is commonly constructed through a multi-step sequence starting from simple, achiral building blocks. A prevalent industrial method involves the reaction of 4-methoxybenzaldehyde (B44291), methyl chloroacetate (B1199739), and 2-aminothiophenol. chemicalbook.com The synthesis typically begins with a Darzens condensation between 4-methoxybenzaldehyde and an ester like ethyl chloroacetate to form a glycidic ester, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. chemicalbook.comresearchgate.net This key intermediate's oxirane ring is then opened by 2-aminothiophenol. The subsequent intramolecular cyclization of the resulting thioether intermediate yields the racemic cis-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one. researchgate.net This racemic mixture serves as a common precursor for various resolution techniques or further stereoselective modifications. nih.gov
The final steps involve N-alkylation with a reagent like 2-chloroethyldimethylamine, followed by acetylation of the 3-hydroxy group using acetic anhydride. chemicalbook.comchemicalbook.com The synthesis concludes with the formation of the hydrochloride salt. chemicalbook.com This general pathway provides the basic molecular framework, upon which enantioselective strategies are imposed to isolate the specific ent-diltiazem stereoisomer.
Enantioselective Synthesis Approaches for Chiral Centers
Achieving the specific (2R,3R) stereochemistry of ent-diltiazem or the (2S,3S) configuration of diltiazem necessitates the use of enantioselective synthetic methods. These approaches include resolving racemic intermediates using biocatalysts, guiding reactions with chiral auxiliaries, or employing asymmetric catalysts to form the chiral centers with high stereocontrol. researchgate.net
Biocatalysis offers a powerful and environmentally benign approach to obtain enantiomerically pure intermediates for diltiazem synthesis. Enzymes, particularly lipases and ketoreductases, are used to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution.
Enzymatic hydrolysis is a widely used kinetic resolution technique. In this method, a racemic mixture of an esterified diltiazem intermediate is exposed to a lipase (B570770) in an aqueous or water-saturated organic solvent. The enzyme selectively hydrolyzes the ester group of one enantiomer, leaving the other enantiomer in its esterified form. researchgate.netjst.go.jp For instance, the enantioselective hydrolysis of racemic threo-methyl-2-acyloxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propionate can be catalyzed by lipases to produce chiral intermediates for diltiazem synthesis. google.com The different physical and chemical properties of the resulting alcohol and the unreacted ester allow for their separation. researchgate.net A challenge with this method can be the poor water solubility of the substrates, which may slow the reaction rate. researchgate.netgoogle.com
| Enzyme Source | Substrate | Solvent System | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Lipases immobilized on Celite or synthetic prepolymers (ENTP-4000) | (±)-threo-Ethyl 3-(4-Methoxyphenyl)-2,3-diacetoxypropionate | Water-saturated organic solvent | (2S,3S)-intermediate | Demonstrated effective resolution of a water-insoluble α-acyloxy ester intermediate. | researchgate.netjst.go.jp |
| Lipase | Racemic threo-methyl-2-acyloxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propionate | Organic solvent saturated with water | (2S,3S)-hydroxy intermediate | The hydrolysis proceeds slowly due to poor water solubility of the substrate, but achieves resolution. | google.com |
Beyond hydrolysis, lipases can catalyze enantioselective acylation, alcoholysis, or transesterification reactions, often in anhydrous organic solvents. google.com A common strategy involves the selective acylation of the "wrong" enantiomer of a racemic alcohol intermediate. For example, using lipase from Pseudomonas cepacia (lipase PS), the (2R,3R)-enantiomer of a racemic threo-alkyl-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionate can be selectively acylated. google.com This leaves the desired (2S,3S)-enantiomer unreacted, which can then be isolated with high optical purity and yield. google.com This method is advantageous as it avoids the formation of diastereomers and allows for the recycling of the resolving agent. google.com
Another powerful biocatalytic method is Dynamic Reductive Kinetic Resolution (DYRKR). This process combines a rapid, enzyme-catalyzed reduction of a ketone with in-situ racemization of the slower-reacting enantiomer. nih.gov Ketoreductase (KRED)-catalyzed DYRKR of aryl α-chloro β-keto esters has been systematically studied to produce chiral anti-aryl α-chloro β-hydroxy esters, which are key precursors to diltiazem. rsc.orgrsc.org This approach can achieve high yields (>90%) and excellent diastereoselectivity and enantioselectivity (>99% ee), far exceeding the 50% theoretical maximum yield of a standard kinetic resolution. nih.govresearchgate.net
| Method | Enzyme (Source) | Substrate | Reaction | Result | Reference |
|---|---|---|---|---|---|
| Enantiospecific Acylation | Lipase PS (Pseudomonas cepacia) | Racemic threo-alkyl-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionate | Acylation with vinyl acetate (B1210297) in diethyl ether | (2R,3R)-enantiomer is acylated, leaving (2S,3S)-enantiomer with >99% ee. Reaction stops at ~50% conversion. | google.com |
| Enantioselective Alcoholysis | Porcine Liver Acetone Powder (PLAP) | Racemic acetoxy lactam intermediate | Alcoholysis with butanol in hexane | Produces the (R,R)-alcohol and the remaining (S,S)-acetoxy-alcohol, both in >95% ee. | |
| Dynamic Reductive Kinetic Resolution (DYRKR) | Ketoreductase (KRED) LfSDR1 | Aryl α-chloro β-keto ester | Asymmetric reduction | Affords anti-(2S,3S)-chloro-hydroxy ester intermediate for diltiazem with >99:1 dr and >99% ee. | rsc.orgrsc.orgresearchgate.net |
| Stereoselective Reduction | Baker's Yeast | (RS)-2-(4-methoxyphenyl)-1,5-benzothiazepin-3,4(2H,5H)-dione | Reduction of ketone | Yields the desired (2S,3S)-hydroxy intermediate with 99.8% enantiomeric excess. | ijcea.org |
A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy has been applied to the synthesis of diltiazem.
One approach employs (-)-(1R,2S)-trans-2-phenylcyclohexanol as a chiral auxiliary. researchgate.net This chiral alcohol is converted to its chloroacetate derivative and used in a Darzens glycidic ester condensation with p-anisaldehyde. The presence of the bulky chiral auxiliary directs the reaction to produce predominantly one diastereomer of the resulting glycidic ester. This product can be crystallized to obtain the enantiomerically pure (1R,2S)-2-phenylcyclohexyl (1R,2S)-2-(p-methoxyphenyl)glycidate, which is then converted to enantiomerically pure diltiazem. researchgate.net Other auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, are also widely used in asymmetric synthesis to control the stereochemistry of alkylation and aldol (B89426) reactions, setting the stage for the synthesis of complex chiral molecules. wikipedia.orgnih.gov
| Chiral Auxiliary | Reaction Type | Key Intermediate Formed | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| (-)-(1R,2S)-trans-2-Phenylcyclohexanol | Darzens glycidic ester condensation | (1R,2S)-2-phenylcyclohexyl (1R,2S)-2-(p-methoxyphenyl)glycidate | Crystallization affords enantiomerically pure intermediate for diltiazem. | researchgate.net |
| (S)-Mandelic acid derivative | Diastereoselective aldol reaction | Chiral aldol product | Creates new chiral centers with high diastereoselectivity (>99% ee after further steps). | ptfarm.pl |
| Evans Oxazolidinones | Asymmetric alkylation and aldol reactions | Stereodefined acyclic chains | Effectively sets the absolute stereochemistry of multiple stereocenters. | wikipedia.org |
Asymmetric catalysis, using small amounts of a chiral catalyst (metal-ligand complexes or organocatalysts), is a highly efficient method for producing chiral compounds. researchgate.netacs.org Several catalytic asymmetric strategies have been developed for the synthesis of chiral benzothiazepines. researchgate.net
One successful approach is the asymmetric hydrogenation of an unsaturated 1,5-benzothiazepinone precursor using a chiral catalyst. For example, a Rhodium/Zhaophos complex can effectively catalyze the hydrogenation of a sulphur-coordinated unsaturated NH lactam to give the desired saturated benzothiazepinone with high enantioselectivity. nih.gov Similarly, dynamic kinetic resolution using a chiral ruthenium(II) catalyst, prepared from Ru(cod)(2-methylallyl)2 and (S)-MeO-BIPHEP, has been used to asymmetrically hydrogenate a racemic α-chloro-β-keto ester, yielding a key chlorohydrin intermediate for diltiazem with high diastereoselectivity (92%) and enantioselectivity (95%). researchgate.net
Organocatalysis also provides a powerful route. An isothiourea-catalyzed enantioselective formal [4+3] cycloaddition between α,β-unsaturated carboxylic acid derivatives and 2-aminothiophenols has been developed. nih.gov This reaction proceeds through a sulfa-Michael addition followed by an enantioselective ring-closing step to build the seven-membered benzothiazepine ring with high regio- and enantioselectivity. nih.gov
| Catalyst Type | Specific Catalyst | Reaction | Stereoselectivity | Reference |
|---|---|---|---|---|
| Metal-Ligand Complex | Rh/Zhaophos complex | Asymmetric hydrogenation of unsaturated NH lactam | High enantioselectivity | nih.gov |
| Metal-Ligand Complex | Ru(II) with (S)-MeO-BIPHEP ligand | Asymmetric hydrogenation (DKR) of α-chloro-β-keto ester | 92% anti diastereoselectivity, 95% enantioselectivity | researchgate.net |
| Organocatalyst | Isothiourea | Formal [4+3] cycloaddition of α,β-unsaturated acylammonium and 2-aminothiophenol | Excellent regioselectivities and high enantioselectivities | nih.gov |
Enzymatic Hydrolysis for Kinetic Resolution of Intermediates
Chiral Auxiliary-Induced Asymmetric Synthesis
Diastereomer Resolution and Separation Techniques in Synthesis
The synthesis of diltiazem and its enantiomer, ent-diltiazem, results in a mixture of stereoisomers due to the presence of two chiral centers. The separation of the desired stereoisomer from the others is a critical step in the manufacturing process. Various techniques are employed to resolve and separate these diastereomers, including physicochemical and chemical resolutions, enzymatic methods, and chromatography.
One common approach is preferential crystallization . This method takes advantage of the fact that under specific conditions, a racemic mixture can crystallize as a conglomerate, which is a mechanical mixture of crystals of the two enantiomers. For instance, the salt of a racemic diltiazem intermediate, (+/-)-7, with 3-amino-4-hydroxy-benzenesulfonic acid (AHS), has been found to exist as a conglomerate. This allows for its reproducible resolution into (+)-7·AHS and (-)-7·AHS with high enantiomeric excess (94-98% ee) through a preferential crystallization procedure. nih.gov
Diastereomeric salt formation is another widely used chemical resolution technique. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org A notable example is the use of (+)-(1R)-3-Bromocamphor-9-sulfonic acid ((+)-BCS) as a resolving agent for the racemic intermediate (+/-)-7. This process yields the diastereomeric salt (+)-7·(+)-BCS·2H2O in a yield greater than 43% and with an enantiomeric excess of over 97%. nih.gov The water of crystallization in the salt is believed to play a significant role in the selective crystallization process. nih.gov
Enzymatic resolution offers a highly selective and efficient method for separating stereoisomers. This technique utilizes enzymes, such as lipases, that can selectively react with one enantiomer in a racemic mixture, leaving the other unreacted. For example, the resolution of racemic threo-alkyl-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates, an intermediate in diltiazem synthesis, can be achieved through a biocatalytic, enantiospecific acylation reaction. google.com Lipase PS from Pseudomonas cepacia has been shown to be particularly effective, as it almost exclusively acylates the (2R,3R)-enantiomer, allowing the desired (2S,3S)-enantiomer to be isolated in high optical purity. google.com Similarly, a novel enzymatic resolution of a key alcohol intermediate in the diltiazem process has been developed using lipase-catalyzed enantioselective alcoholysis. This reaction involves the alcoholysis of the alcohol acetate with butanol, yielding the (R,R)-alcohol and the remaining (S,S)-acetoxy-alcohol with over 95% enantiomeric excess.
Chromatographic techniques are also powerful tools for the separation of diltiazem stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for the direct separation of enantiomers. oup.com Additionally, capillary electrophoresis (CE) has emerged as an effective technique. oup.comnih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) and electrokinetic chromatography (EKC), have been successfully employed for the enantiomeric separation of diltiazem and its derivatives. oup.comnih.gov The use of chiral selectors, like polysaccharides (e.g., β-cyclodextrin polymer, dextran (B179266) sulfate (B86663), heparin, and chondroitin (B13769445) sulfate C), is crucial for achieving separation in these methods. oup.comnih.gov Affinity electrokinetic chromatography (AEKC) using chondroitin sulfate C has proven to be particularly successful, enabling the complete enantioseparation of all tested diltiazem-related compounds. oup.comnih.gov
| Technique | Principle | Example Resolving Agent/Selector | Reported Efficiency | Reference |
|---|---|---|---|---|
| Preferential Crystallization | Crystallization of a conglomerate of enantiomers | 3-amino-4-hydroxy-benzenesulfonic acid (AHS) | 94-98% ee | nih.gov |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities | (+)-(1R)-3-Bromocamphor-9-sulfonic acid ((+)-BCS) | > 43% yield, > 97% ee | nih.gov |
| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer | Lipase PS from Pseudomonas cepacia | > 95% ee | google.com |
| Chromatography (HPLC, CE) | Differential interaction with a chiral stationary phase or selector | Chondroitin sulfate C (in AEKC) | Complete enantioseparation | oup.comnih.gov |
Optimization of Reaction Conditions for Stereochemical Control
Achieving a high degree of stereochemical control is paramount in the synthesis of ent-diltiazem hydrochloride and its stereoisomers to maximize the yield of the desired product and minimize the need for extensive purification. This is accomplished through the optimization of various reaction conditions, including the choice of catalysts, reagents, solvents, and temperature.
A key strategy for stereochemical control is the use of asymmetric catalysis . For instance, the Sharpless asymmetric epoxidation of allylic alcohols is an early-stage method employed in the stereospecific synthesis of diltiazem. google.com This reaction can produce optically active epoxy alcohols with high enantiomeric excess, setting the stereochemistry for subsequent steps. google.commdpi.com The reaction is typically carried out at low temperatures (-10°C to -30°C) in halogenated hydrocarbon solvents like methylene (B1212753) chloride. google.com
Another powerful method is the asymmetric hydrogenation of a prochiral substrate. An efficient synthesis of diltiazem has been developed using dynamic kinetic resolution (DKR) as a key step. researchgate.netthieme-connect.comthieme-connect.com In this process, a racemic mixture of an α-chloro-β-keto ester is hydrogenated using a chiral ruthenium(II) catalyst, prepared from Ru(cod)(2-methylallyl)2 and the atropisomeric ligand (S)-MeO-BIPHEP. researchgate.netthieme-connect.comthieme-connect.com This reaction yields the corresponding α-chloro-β-hydroxy ester with high anti-diastereoselectivity (92%) and enantioselectivity (95%). researchgate.netthieme-connect.comthieme-connect.com The optimization of this reaction allows it to be performed on a large scale with a high substrate-to-catalyst ratio. thieme-connect.com
The choice of reagents and reaction medium also plays a critical role in stereochemical control. In the synthesis of a diltiazem intermediate via a Darzens glycidic ester condensation, the use of a chiral auxiliary, such as the chloroacetate of (-)-1R,2S-2-phenylcyclohexanol, can induce asymmetry. researchgate.net Crystallization of the resulting Darzens product can then afford the enantiomerically pure glycidic ester. researchgate.net Furthermore, in the ring-opening of a chiral epoxide with 2-aminothiophenol, the reaction conditions can be optimized to proceed with retention of configuration at the chiral centers, which is essential for obtaining the correct relative stereochemistry of the final product. researchgate.net
Biocatalytic reductions also offer excellent stereochemical control. The reduction of (RS)-2-(4-methoxyphenyl)-1,5-benzothiazepin-3,4(2H,5H)-dione using baker's yeast has been shown to stereoselectively produce the (2S,3S)-hydroxy lactam, a key intermediate for diltiazem synthesis. ijcea.org The optimization of reaction conditions, such as pH (6.5) and temperature (30°C), was crucial for achieving a high conversion rate (79.33%) and enantiomeric excess (99.80%). ijcea.org
| Method | Key Reagent/Catalyst | Substrate | Product | Reported Selectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation (DKR) | Ru(II) catalyst with (S)-MeO-BIPHEP | Racemic α-chloro-β-keto ester | (2S,3S)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propionate | 92% anti-diastereoselectivity, 95% enantioselectivity | researchgate.netthieme-connect.comthieme-connect.com |
| Sharpless Asymmetric Epoxidation | Titanium tetraisopropoxide and diethyl tartrate | Allylic alcohol | Epoxy alcohol | High enantiomeric excess | google.commdpi.com |
| Biocatalytic Reduction | Baker's yeast | (RS)-2-(4-methoxyphenyl)-1,5-benzothiazepin-3,4(2H,5H)-dione | (2S,3S)-hydroxy lactam | 99.80% enantiomeric excess | ijcea.org |
| Darzens Glycidic Ester Condensation | Chiral auxiliary: chloroacetate of (-)-1R,2S-2-phenylcyclohexanol | p-anisaldehyde | Enantiomerically pure glycidic ester | Enantiomerically pure after crystallization | researchgate.net |
Advanced Analytical Techniques for Ent Diltiazem Hydrochloride Research
Chromatographic Methods for Stereoisomer Separation and Purity Assessment
Chromatographic techniques are indispensable for the analysis of ent-diltiazem hydrochloride, enabling both the separation of its stereoisomers and the assessment of its chemical purity. High-performance liquid chromatography (HPLC) stands out as a primary tool, with various methodologies tailored for specific analytical objectives.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone in the analysis of this compound, offering high resolution and sensitivity. Different modes of HPLC are utilized to address various aspects of its characterization.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used method for determining the purity and stability of this compound in both bulk drug substance and pharmaceutical formulations. jopcr.com These methods are validated for their specificity, linearity, and precision, ensuring reliable quantification and impurity profiling.
A typical RP-HPLC method employs a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer. researchgate.net The pH of the mobile phase is a critical parameter and is often adjusted to a range of 3.5 to 6.5 to achieve optimal separation. Detection is commonly performed using a UV detector at a wavelength between 236 and 240 nm, where the analyte exhibits strong absorbance. Method validation follows ICH Q2(R1) guidelines, with typical requirements including a linearity range of 5-150% of the target concentration with a correlation coefficient (R²) of ≥0.999, spike recovery between 98-102% for accuracy, and an intraday/interday relative standard deviation (RSD) of ≤2% for precision.
| Parameter | Typical Conditions |
| Stationary Phase | C18 or equivalent (e.g., Hypersil BDS C18, 5 µm, 150 mm x 4.6 mm) nih.gov |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 3.5-6.5) |
| Detection | UV absorbance at 236-240 nm |
| Flow Rate | 1.0 mL/min nih.gov |
| System Suitability | Retention time reproducibility (RSD <2%), Resolution (Rs) ≥2.0 between the drug and impurities |
The determination of enantiomeric excess is crucial for ensuring the stereochemical purity of this compound. Chiral HPLC is the gold standard for separating and quantifying enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
While specific methods for ent-diltiazem are often adapted from those for diltiazem (B1670644), the principle remains the same. The goal is to achieve baseline resolution between the ent-diltiazem peak and any potential diltiazem enantiomeric impurity. The enantiomeric excess is then calculated from the peak areas of the two enantiomers. The use of a UV or fluorescence detector is common, and in some advanced applications, chiroptical detectors like circular dichroism (CD) can be coupled with HPLC to provide further information on the enantiomers. nih.gov
| Parameter | Typical Approach |
| Stationary Phase | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based columns) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol (B145695), isopropanol) |
| Detector | UV, Fluorescence, or Circular Dichroism (CD) nih.gov |
| Objective | Baseline separation of ent-diltiazem and diltiazem enantiomers |
| Quantification | Calculation of enantiomeric excess based on peak area ratios |
Stability-indicating HPLC methods are essential for monitoring the degradation of this compound under various stress conditions, such as heat, light, humidity, and different pH levels. These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, thus providing a clear picture of the drug's stability. nih.gov
Forced degradation studies are performed by exposing the drug to conditions like 0.1N HCl and 0.1N NaOH at elevated temperatures (e.g., 70°C for 24 hours), 3% hydrogen peroxide, and UV light. A gradient HPLC method is often necessary to resolve all the resulting degradation products from the parent drug and from each other. nih.gov A common setup involves a C18 column with a mobile phase gradient of an aqueous buffer (e.g., containing triethylamine) and an organic solvent like acetonitrile. nih.govresearchgate.net The resolution between any pair of peaks should be greater than 2.0 to ensure specificity. nih.gov The mass balance, which is the sum of the assay of the parent drug and the percentage of all degradation products, should be close to 100%, indicating that all degradation products have been accounted for. nih.gov
| Stress Condition | Purpose |
| Acid Hydrolysis (e.g., 0.1N HCl, 70°C) | To assess degradation in acidic conditions. |
| Base Hydrolysis (e.g., 0.1N NaOH, 70°C) | To assess degradation in alkaline conditions. |
| Oxidation (e.g., 3% H₂O₂) | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | To determine the effect of heat on stability. |
| Photostability (e.g., UV light) | To assess degradation upon exposure to light. |
Chiral HPLC for Enantiomeric Excess Determination
Capillary Electrophoretic Chromatography (CEC) and Micellar Electrokinetic Chromatography (MEKC) for Chiral Resolution
Capillary electrophoresis (CE) and its related techniques offer high efficiency and require minimal sample and reagent volumes, making them attractive for chiral separations. researchgate.net
Capillary Electrophoretic Chromatography (CEC) combines the principles of HPLC and CE. While specific applications for this compound are not extensively documented, the technique has been used for the chiral resolution of multi-chiral center racemates. researchgate.net
Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis where a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. oup.com For chiral separations of diltiazem enantiomers, chiral surfactants, such as bile salts (e.g., sodium taurodeoxycholate), are employed. nih.gov The differential partitioning of the enantiomers into the chiral micelles leads to their separation. nih.gov The separation can be influenced by the type and concentration of the bile salt, the pH of the buffer, and the addition of organic modifiers. nih.gov
Spectroscopic and Potentiometric Characterization in Research
Spectroscopic and potentiometric techniques provide valuable information regarding the structural identity and concentration of this compound.
Potentiometric methods, particularly those using ion-selective electrodes (ISEs), have been developed for the determination of diltiazem hydrochloride. researchgate.net These sensors are typically based on a PVC membrane containing an ion-pair complex of diltiazem with an ion-exchanger like tetraphenylborate (B1193919). researchgate.net Such sensors can offer a wide linear range, a low limit of detection, and a fast response time, making them suitable for quality control analysis in pharmaceutical formulations. researchgate.net While developed for diltiazem, these methods are applicable to this compound due to their identical chemical reactivity in this context.
Ultraviolet (UV) Spectrophotometry for Quantification and Purity
Ultraviolet (UV) spectrophotometry is a fundamental technique for the quantification and purity assessment of this compound. The method is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum. The absorption spectrum for diltiazem is typically characterized by a maximum absorbance peak between 209 nm and 240 nm. uc.pt For quantitative analysis, detection is commonly performed at a wavelength of 237 nm or 240 nm. uspnf.com However, alternative methods have been developed, including one utilizing a wavelength of 193 nm in 0.05N sulfuric acid. ijpbms.com
Derivative spectrophotometry, including first and second-order derivative methods, has been successfully developed and validated to enhance specificity and resolve overlapping spectra. ptfarm.pl These methods have demonstrated excellent linearity, with studies showing strong correlation coefficients (r > 0.9999) within concentration ranges such as 3.0–8.0 µg/mL. ptfarm.pl Another zero-order derivative spectroscopic method showed linearity in the 3–18 µg/mL range with a correlation coefficient of 0.998. ijpbms.com
| Method Type | Wavelength (λmax) | Linear Range | Correlation Coefficient (r) | Reference |
| Standard UV | 236–240 nm | Not Specified | Not Specified | |
| Standard UV (USP) | 237 nm / 260 nm | Not Specified | Not Specified | uspnf.com |
| Zero-Order Derivative | 193 nm | 3-18 µg/mL | 0.998 | ijpbms.com |
| First-Order Derivative | Not Specified | 3.0-8.0 µg/mL | > 0.9999 | ptfarm.pl |
Potentiometric Sensor Development and Theoretical Calculations for Analysis
Potentiometric sensors offer a simple, rapid, and cost-effective alternative for the determination of this compound. Research has led to the development of a potentiometric liquid membrane sensor based on the formation of a diltiazem-tetraphenylborate (DTM-TPB) ion-pair complex, which serves as the electroactive material. researchgate.netelectrochemsci.org Theoretical calculations aid in understanding the interactions between the diltiazem cation and the tetraphenylborate anion, guiding the sensor's design. electrochemsci.org
The optimal performance for one such sensor was achieved with a membrane composed of 30% polyvinylchloride (PVC), 65% dibutyl phthalate (B1215562) (DBP) as a plasticizer, and 5% of the DTM-TPB ion-pair. researchgate.netelectrochemsci.org This sensor demonstrated a wide linear response across a concentration range of 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M, a low detection limit of 3.2 µg/mL, and a fast response time of approximately 12 seconds. electrochemsci.org A key feature of this electrode is its stable potential across a wide pH range of 2.1 to 7.4, making it suitable for analysis in various matrices. researchgate.net
In addition to ion-selective electrodes, paper-based electrochemiluminescence (ECL) sensors have been developed. jrespharm.comdergipark.org.tr These sensors utilize the ability of diltiazem to act as a co-reactant in a ruthenium(II) tris(bipyridine) [Ru(bpy)₃]²⁺ system. dergipark.org.tr To improve sensitivity, the paper electrodes are decorated with gold nanoparticles, which enhance the ECL signal. jrespharm.comdergipark.org.tr This ECL sensor achieved a limit of detection of 0.12 µg/mL. dergipark.org.tr
| Sensor Type | Electroactive Material / Principle | Linear Range | Limit of Detection (LOD) | Key Features | Reference |
| Potentiometric Liquid Membrane | Diltiazem-tetraphenylborate (DTM-TPB) | 10⁻⁵ - 10⁻¹ M | 3.2 µg/mL | Fast response (~12s); Stable in pH 2.1-7.4 | researchgate.netelectrochemsci.org |
| Paper-Based ECL | Ru(bpy)₃²⁺ / Diltiazem (co-reactant) | Not Specified | 0.12 µg/mL | Enhanced signal with gold nanoparticles | dergipark.org.tr |
Mass Spectrometry Approaches for Structural Elucidation of Research Intermediates and In Vitro Metabolites
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the structural elucidation of impurities, degradation products, and metabolites of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides high mass accuracy, which is critical for determining the elemental composition of unknown compounds. researchgate.netorientjchem.org
LC-MS/MS methods, often using electrospray ionization (ESI), are employed to identify and characterize metabolites in biological matrices like human plasma. nih.gov A high-throughput UPLC-MS/MS method was developed for the simultaneous quantification of diltiazem and its primary metabolites, N-desmethyldiltiazem and O-desacetyldiltiazem. nih.gov Forced degradation studies analyzed by HPLC-ESI-MS/MS have identified degradation products, such as a compound with a protonated molecule [M+H]⁺ at m/z 373, which corresponds to the hydrolysis of the acetyl ester group. scielo.br
HRMS has also been instrumental in identifying novel process-related impurities. orientjchem.org In one study, two previously unknown impurities, designated DTZ-I and DTZ-II, were isolated and characterized. orientjchem.org The structures were elucidated using HRMS, which provided their precise molecular formulas. orientjchem.org
| Compound | Technique | m/z | Molecular Formula | Identification | Reference |
| N-desmethyldiltiazem | UPLC-MS/MS | Not Specified | Not Specified | In vitro metabolite | nih.gov |
| O-desacetyldiltiazem | UPLC-MS/MS | Not Specified | Not Specified | In vitro metabolite | nih.gov |
| Hydrolysis Product | HPLC-ESI-MS/MS | 373 [M+H]⁺ | C₂₀H₂₅N₂O₃S | Degradation product | scielo.br |
| DTZ-I | LC-HRMS | 358.1102 [M+H]⁺ | C₁₉H₂₀NO₄S | Research Intermediate/Impurity | orientjchem.org |
| DTZ-II | LC-HRMS | 370.1131 [M+H]⁺ | C₂₀H₂₀NO₄S | Research Intermediate/Impurity | orientjchem.org |
Validation of Analytical Methods for Research Purity, Degradation, and Stability Studies
Validation of analytical methods is a critical requirement to ensure that the data generated for purity, degradation, and stability studies of this compound is reliable, accurate, and reproducible. The validation process is conducted in accordance with guidelines from the International Council for Harmonisation (ICH). nih.govscielo.br
Key validation parameters include specificity, linearity, precision, accuracy, robustness, and sensitivity (limit of detection, LOD, and limit of quantification, LOQ). nih.govijdra.com
Specificity: Stability-indicating methods must demonstrate the ability to separate the main compound from its impurities and degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, and photolysis). nih.govscielo.br Chromatographic methods are assessed for peak purity to ensure no co-eluting peaks interfere with the analyte.
Linearity: This is established by analyzing samples over a range of concentrations. For example, an RP-HPLC method was found to be linear over a concentration range of 50-150 µg/ml with a coefficient of correlation (r²) of 0.995. ijdra.com
Accuracy: Assessed via recovery studies, accuracy measures the closeness of the experimental value to the true value. Recovery is typically expected to be within 98-102%. ijdra.comresearchgate.net
Precision: Evaluated at different levels (repeatability, intermediate precision), precision is expressed as the relative standard deviation (RSD) of a series of measurements. Acceptance criteria for precision are generally an RSD of less than 2%. researchgate.netresearchgate.net
Sensitivity: The LOD and LOQ are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified. These values vary by method; one study reported an LOD of 1.276 µg/mL and an LOQ of 3.86 µg/mL. jopcr.com Another reported values of 0.5 µg/ml (LOD) and 0.15 µg/ml (LOQ). researchgate.net
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate) is tested to ensure its reliability during normal use. nih.gov
A stability-indicating HPLC method was successfully validated for determining diltiazem in the presence of six known related substances, demonstrating good recoveries for both the active substance (99.8–101.2%) and its impurities (97.2–101.3%). nih.gov
| Validation Parameter | Typical Acceptance Criteria | Example Finding | Reference |
| Linearity (r²) | ≥ 0.99 | r² = 0.995 | ijdra.com |
| Accuracy (% Recovery) | 98.0% - 102.0% | ~101% | researchgate.net |
| Precision (RSD) | ≤ 2% | Intraday/interday RSD ≤ 2% | researchgate.net |
| LOD | Method Dependent | 1.276 µg/mL | jopcr.com |
| LOQ | Method Dependent | 3.86 µg/mL | jopcr.com |
| Specificity | Able to separate analyte from impurities/degradants | Method separated DTZ from 6 known impurities | nih.gov |
Molecular and Theoretical Pharmacological Investigations of Ent Diltiazem Hydrochloride
In Vitro Studies of Calcium Channel Modulation
The pharmacological effects of ent-diltiazem hydrochloride are primarily attributed to its interaction with L-type calcium channels, albeit with different potency compared to its enantiomer.
This compound, also referred to as l-cis-diltiazem (B1195970), is an inhibitor of L-type calcium channels. The mechanism of action involves the blockade of calcium ion influx into cardiac and vascular smooth muscle cells during membrane depolarization. evitachem.comdrugbank.com This inhibition of the slow inward (depolarizing) current leads to a reduction in intracellular calcium concentration, which in turn modulates various physiological processes. drugbank.comfda.gov
Studies on diltiazem (B1670644) enantiomers have highlighted the stereoselectivity of their action. While both enantiomers can interact with the L-type calcium channel, d-cis-diltiazem is significantly more potent. For instance, in studies of naloxone-precipitated morphine abstinence, d-cis-diltiazem produced a dose-dependent inhibition of withdrawal symptoms, whereas l-cis-diltiazem (ent-diltiazem) was substantially less effective. nih.gov This suggests that the specific three-dimensional arrangement of the (2S,3S) configuration in d-cis-diltiazem allows for a more favorable interaction with the binding site on the calcium channel, leading to a more potent inhibitory effect.
The binding site for benzothiazepines like diltiazem is located on the α1 subunit of the L-type calcium channel, involving transmembrane segments IIIS6 and IVS6. medchemexpress.comnih.gov The differential activity of the enantiomers arises from the specific orientation of their functional groups within this binding pocket.
The interaction of benzothiazepines with L-type calcium channels is characterized by allosteric modulation. The binding of diltiazem to its receptor site influences the binding of other classes of calcium channel blockers, such as dihydropyridines and phenylalkylamines, which bind to distinct but allosterically coupled sites. nih.govresearchgate.netnih.gov
While specific studies on ent-diltiazem's allosteric interactions are limited, research on diltiazem reveals that its binding enhances the binding of [3H]nitrendipine, a dihydropyridine, to cerebral cortical membranes. nih.gov Conversely, drugs like verapamil (B1683045) can negatively regulate [3H]-d-cis-diltiazem binding in an allosteric manner. nih.gov It is plausible that ent-diltiazem also participates in these allosteric communications, although likely with different affinity and efficacy due to its stereochemistry. The subtle changes in the three-dimensional structure between the enantiomers would alter the conformational changes induced upon binding, thereby affecting the allosteric modulation of neighboring receptor sites.
This compound exhibits smooth muscle relaxant properties by inhibiting calcium influx in vascular smooth muscle cells. This leads to vasodilation and a decrease in peripheral vascular resistance. The relaxation of vascular smooth muscle is a key mechanism underlying its antihypertensive effects. nih.gov
Comparative studies of diltiazem enantiomers have demonstrated stereoselectivity in their smooth muscle relaxant effects. In isolated pieces of rat terminal ileum, d-cis-diltiazem produced a concentration-dependent inhibition of naloxone-induced contractures, while l-cis-diltiazem (ent-diltiazem) did not show significant inhibition at similar concentrations. nih.gov This indicates that the (2S,3S) configuration is more effective in inducing smooth muscle relaxation in this model. Similarly, studies on the canine basilar artery have shown that diltiazem suppresses contractions evoked by various stimuli, an effect attributed to the inhibition of calcium influx. acs.org
Structural Basis for Allosteric Interactions within Ion Channel Receptors (e.g., CaVAb models)
In Vitro Receptor Binding and Ligand Interaction Studies
Radioligand binding studies have been instrumental in characterizing the interaction of diltiazem and its analogues with the L-type calcium channel. These studies typically utilize radiolabeled ligands to determine the affinity and density of binding sites.
Studies using [3H]-d-cis-diltiazem have identified a specific, saturable, and reversible binding to cardiac sarcolemma with a dissociation constant (KD) of 58.0 ± 9.5 nM and a maximum binding capacity (Bmax) of 2.19 ± 0.24 pmol/mg of protein. nih.gov The binding of diltiazem and its metabolites to rat cerebral cortex has also been investigated, showing a correlation between their binding affinity and their ability to enhance [3H]nitrendipine binding. nih.gov
A study characterizing a novel benzothiazepine (B8601423) radioligand, [3H]DTZ323, showed that diltiazem derivatives inhibited its specific binding with a rank order of potency. Notably, L-cis-DTZ323, an analogue of ent-diltiazem, had a lower affinity than diltiazem and other derivatives, further highlighting the stereochemical preference of the binding site. nih.gov
| Compound | pIC50 for [3H]diltiazem binding | Maximal Enhancement of [3H]nitrendipine binding (%) |
| Diltiazem | 6.87 | 73 |
| M1 (desacetyl) | 6.72 | 50 |
| MA (N-desmethyl) | 6.49 | 9.7 |
| M2 (N-desmethyl, desacetyl) | 6.03 | 11 |
| M4 (O-desmethyl, desacetyl) | 5.51 | 12 |
| M6 (N-desmethyl, O-desmethyl, desacetyl) | 5.33 | 52 |
| Data from a study on diltiazem and its metabolites in rat cerebral cortex. nih.gov |
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
The structure-activity relationship (SAR) of benzothiazepine derivatives has been explored to understand the key molecular features required for calcium channel blocking activity. The stereochemistry at the C-2 and C-3 positions of the benzothiazepine ring is a critical determinant of pharmacological activity. The (2S,3S) configuration of d-cis-diltiazem is associated with higher potency compared to the (2R,3R) configuration of ent-diltiazem. nih.gov
The nature of the substituents on the benzothiazepine core also influences activity. For instance, modifications to the N-dimethylaminoethyl side chain and the p-methoxyphenyl group can alter the potency and selectivity of the compound. The development of diltiazem analogues has aimed to improve upon the pharmacological profile of the parent compound, with some studies identifying novel scaffolds with significant calcium antagonist behavior. nih.gov
Computational Chemistry and Molecular Dynamics Simulations of Compound-Target Interactions
Computational modeling and molecular dynamics simulations have become valuable tools for investigating the interactions between calcium channel blockers and their target receptors at an atomic level. These methods can provide insights into the binding modes, conformational changes, and energetic aspects of the drug-receptor complex.
Theoretical studies have been conducted to develop pharmacophore models for diltiazem-like compounds, identifying the key steric and electronic features necessary for binding to the L-type calcium channel. nih.gov Molecular modeling of diltiazem analogues has helped to hypothesize the molecular regions responsible for cardiac stereoselectivity and vascular stereospecificity. nih.gov For example, three-dimensional superimpositions of enantiomers over diltiazem can explain the significant differences observed in their experimental activities. nih.gov
Computational analyses of diltiazem derivatives have also been used to understand conformational preferences and their influence on molecular properties. While specific molecular dynamics simulations focused solely on this compound are not widely reported, the computational approaches applied to diltiazem and its analogues provide a framework for understanding the structural basis of its stereoselective pharmacology.
In Vitro Metabolic Pathway Elucidation and Biotransformation Studies
Identification of Key In Vitro Metabolites
In vitro studies using human liver microsomes and other tissue preparations have been instrumental in identifying the primary metabolites of diltiazem (B1670644), the racemate of which ent-diltiazem is a component. These studies consistently highlight the formation of several key metabolites.
The principal metabolites formed through in vitro metabolism include desacetyl diltiazem and N-desmethyl diltiazem . Desacetyl diltiazem, also referred to as diltiazem EP impurity F, is a major metabolite and is known to possess about 25% to 50% of the coronary vasodilator potency of the parent drug. fda.govjrespharm.com Its presence is significant not only from a pharmacological standpoint but also as a primary degradation product in pharmaceutical formulations. jrespharm.com
Other identified metabolites resulting from the biotransformation of diltiazem include N,N-didesmethyldiltiazem, O-desmethyl diltiazem, desacetyl-N-mono-desmethyldiltiazem, desacetyl-O-desmethyldiltiazem, and desacetyl-N,O-desmethyldiltiazem. fda.govresearchgate.net The N-desmethyl and N,N-didesmethyl metabolites have been shown to be potent inhibitors of CYP3A4 activity in vitro.
Table 1: Key In Vitro Metabolites of Diltiazem
| Metabolite Name | Alternative Name(s) | Formation Pathway |
| Desacetyl diltiazem | M1, Diltiazem EP Impurity F | Deacetylation |
| N-desmethyl diltiazem | MA | N-demethylation |
| N,N-didesmethyldiltiazem | Sequential N-demethylation | |
| O-desmethyl diltiazem | O-demethylation | |
| Desacetyl-N-mono-desmethyldiltiazem | Deacetylation & N-demethylation | |
| Desacetyl-O-desmethyldiltiazem | Deacetylation & O-demethylation | |
| Desacetyl-N,O-desmethyldiltiazem | Deacetylation, N-demethylation & O-demethylation |
Enzymatic Biotransformation Pathways Characterization
The biotransformation of diltiazem is a complex process involving several enzymatic pathways, primarily occurring in the liver. The main reactions are deacetylation, N-demethylation, and O-demethylation, catalyzed by esterases and cytochrome P450 (P450) isoenzymes. drugbank.com
Deacetylation , leading to the formation of desacetyl diltiazem, is mediated by esterases. drugbank.com
Interestingly, the metabolism of the primary active metabolite, desacetyl diltiazem, shows a different enzymatic preference. CYP2D6 plays a more significant role than CYP3A4 in the metabolism of desacetyl diltiazem.
In addition to these primary pathways, conjugation reactions also contribute to the metabolism of diltiazem. fda.gov
Table 2: Enzymatic Pathways in Diltiazem Biotransformation
| Metabolic Reaction | Primary Enzyme(s) | Key Metabolite(s) Formed |
| Deacetylation | Esterases | Desacetyl diltiazem |
| N-demethylation | CYP3A4 | N-desmethyl diltiazem |
| O-demethylation | CYP2D6 | O-desmethyl diltiazem |
| Conjugation | - | Conjugated metabolites |
Theoretical Prediction of Metabolic Transformations
In modern drug development, computational tools play a crucial role in predicting the metabolic fate of new chemical entities. For ent-diltiazem hydrochloride, theoretical prediction methods such as expert systems and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into its potential metabolic transformations.
Expert systems, which are rule-based software, can predict the metabolism of a compound with a certain level of probability by utilizing a vast library of known metabolic transformations. tandfonline.com These systems can help identify potential metabolites early in the development process.
QSAR modeling can be employed to predict the interaction of ent-diltiazem and its potential metabolites with metabolic enzymes. By correlating the chemical structure with biological activity, QSAR models can estimate the affinity of the compound for different CYP450 isoforms, thus predicting the likelihood of it being a substrate or inhibitor. This information is vital for anticipating potential drug-drug interactions.
In Vitro Metabolic Stability Assays
Determining the metabolic stability of a compound is a key component of in vitro drug metabolism studies. These assays provide an indication of how quickly a drug is metabolized by liver enzymes, which in turn influences its half-life and bioavailability in vivo.
In vitro metabolic stability assays for this compound would typically involve incubating the compound with human liver microsomes or hepatocytes and monitoring its disappearance over time. The results are usually expressed as the intrinsic clearance (Clint), which represents the maximal ability of the liver to metabolize the drug.
Studies on diltiazem have shown that it undergoes extensive metabolism, suggesting a relatively moderate to low metabolic stability. nih.gov The stability of diltiazem can be influenced by storage conditions, with degradation leading to the formation of desacetyl diltiazem, particularly in aqueous solutions and at higher temperatures. jrespharm.comnih.gov The development of stable pharmaceutical formulations is therefore crucial. nih.gov
Formulation Science and Material Characterization for Research Systems
Microencapsulation Techniques for Controlled Release Systems (Research Focus)
Microencapsulation is a key strategy for modifying the release profile of highly water-soluble compounds like ent-diltiazem hydrochloride. By entrapping the active molecule within a polymeric matrix, its release can be sustained over time, offering a potential for reduced dosing frequency and consistent plasma concentrations.
Extrusion-spheronization is a robust, multi-step process widely used to produce spherical pellets (microspheres) of a uniform size and high drug-loading capacity. This technique is particularly suitable for creating matrix-type controlled-release systems.
The process begins with the blending of this compound with an excipient, most commonly microcrystalline cellulose (B213188) (MCC), which provides the necessary plasticity and water-retention properties for successful extrusion and spheronization. amazonaws.com This dry blend is then granulated with water or a binder solution to form a wet mass of suitable consistency. The wet mass is subsequently fed into an extruder, which forces the material through a die to form cylindrical spaghetti-like extrudates. researchgate.net These extrudates are then placed onto a rapidly rotating, cross-hatched friction plate in a spheronizer. The centrifugal and frictional forces break the cylinders into smaller pieces and round them into dense, spherical pellets. researchgate.net
Research into diltiazem (B1670644) hydrochloride pellets has explored various formulation modifications to achieve sustained release. One approach involves incorporating hydrophobic, low-melting waxes like Compritol 888 ATO (glyceryl behenate) and stearic acid into the formulation. sphinxsai.com This can be achieved through a hot-melt extrusion (HME) process, where the drug and excipients are processed at elevated temperatures, eliminating the need for a lengthy drying step. sphinxsai.com The resulting matrix pellets modulate drug release without requiring a separate polymer coating. sphinxsai.com
Another strategy involves coating the drug-loaded pellets with polymeric films. Studies have successfully used aqueous dispersions of polymers like Eudragit® NE30D to coat diltiazem pellets, achieving release profiles comparable to marketed sustained-release products. researchgate.net The release rate can be precisely controlled by adjusting the thickness and composition of the polymer coat. researchgate.netgoogle.com
Table 1: Research Formulations for Diltiazem Pellets via Extrusion-Spheronization This table summarizes formulation parameters from various research studies on diltiazem hydrochloride pellets.
| Formulation Code | Core Pellet Composition | Release-Controlling Agent | Key Finding | Reference |
|---|---|---|---|---|
| D20 | Diltiazem HCl, Microcrystalline Cellulose (MCC) | Aqueous polymeric dispersion (unspecified) used as granulating fluid. | Use of polymeric dispersion as a granulating fluid did not significantly improve drug release control in a matrix system. | amazonaws.com |
| HME Pellets | Diltiazem HCl, Compritol 888 ATO, Stearic Acid | Hydrophobic low-melting waxes integrated into a matrix. | Hot-melt extrusion with waxes created matrix pellets with extended drug release, complying with USP dissolution patterns without a functional coat. | sphinxsai.com |
| Coated Pellets | Diltiazem HCl, MCC | Eudragit® NE30D coating formulation. | Pellets coated with Eudragit® NE30D demonstrated dissolution profiles similar to a marketed sustained-release diltiazem product. | researchgate.net |
| Coated Pellets | Diltiazem HCl, Sugar, Hydroxypropyl Cellulose | Single layer coat with acrylic/methacrylic acid ester polymers and talc. | A single-layer coating was effective in controlling drug release over a 24-hour period. | google.com |
The water-in-oil (W/O) emulsion-solvent evaporation method is a common technique for encapsulating water-soluble active pharmaceutical ingredients like this compound into biodegradable polymeric microspheres.
In this process, an aqueous solution of the drug is dispersed into an immiscible organic solvent containing a dissolved polymer (e.g., alginate, ethylcellulose). nih.gov This creates a water-in-oil emulsion. The organic solvent must be volatile and immiscible with water. This primary emulsion is then transferred to a larger volume of water containing an emulsifying agent (e.g., polyvinyl alcohol), forming a more complex water-in-oil-in-water (W/O/W) double emulsion. The system is stirred continuously to allow the volatile organic solvent to evaporate, leading to the precipitation and hardening of the polymer around the aqueous drug droplets, thus forming solid microspheres. researchgate.net
A related technique is the emulsification-internal gelation method, which has been used to prepare diltiazem hydrochloride-loaded alginate microspheres. nih.gov In this method, an aqueous solution of sodium alginate and the drug is emulsified in an oil phase. The gelation of alginate is then induced internally by adding a source of divalent cations (like barium carbonate), which are released to cross-link the polymer chains and form the microspheres. nih.gov
The characteristics of the resulting microspheres, such as particle size, drug loading efficiency, and release rate, are highly dependent on formulation and process variables. These include the polymer concentration, the drug-to-polymer ratio, the type and concentration of surfactants, and the speed of stirring. nih.gov For instance, studies on alginate microspheres showed that drug loading efficiency and release profiles were significantly influenced by the concentration of alginate and the cross-linking agent. nih.gov
Table 2: Influence of Formulation Variables on Diltiazem Microsphere Characteristics This table illustrates the impact of changing formulation parameters on the properties of microspheres prepared by emulsion techniques.
| Variable Parameter | Effect on Microspheres | Scientific Rationale | Reference |
|---|---|---|---|
| Polymer Concentration (Alginate) | Increased concentration leads to higher drug encapsulation efficiency. | A higher polymer concentration increases the viscosity of the dispersed phase, reducing drug diffusion into the external phase during fabrication. | nih.gov |
| Cross-linker Concentration (Barium Carbonate) | Affects the integrity and drug release from the microspheres. | The degree of cross-linking determines the density of the polymer matrix, which in turn controls the diffusion rate of the encapsulated drug. | nih.gov |
| Stirring Speed | Increased speed generally leads to a decrease in mean particle diameter. | Higher agitation speed provides more energy to break down the dispersed phase into smaller droplets, resulting in smaller final microspheres. | brieflands.com |
Microballoons are hollow, low-density microspheres designed as a gastro-retentive drug delivery system. Their buoyancy allows them to float on gastric contents, prolonging gastric residence time and potentially improving the absorption of drugs with a narrow absorption window.
These floating microspheres are typically prepared using an oil-in-oil (o/o) or oil-in-water (o/w) emulsion solvent diffusion-evaporation method. researchgate.netbrieflands.com For diltiazem hydrochloride, microballoons have been formulated using polymers like Eudragit S100 and Eudragit L100. researchgate.net The process involves dissolving the drug and the polymer in a mixture of solvents (e.g., ethanol (B145695) and dichloromethane). This solution is then emulsified in an external phase (e.g., liquid paraffin) containing a stabilizer. Continuous stirring and controlled temperature cause the solvent to diffuse out of the polymer droplets and evaporate, leaving behind a hollow, porous structure that entraps the drug. researchgate.net
The in vitro characterization of these microballoons is crucial to predict their performance. Key tests include:
Floating Ability: The percentage of microballoons that remain buoyant over a specified time (e.g., 12 hours) in simulated gastric fluid (e.g., 0.1 M HCl) is measured. High buoyancy is essential for gastro-retention. innovareacademics.in
Drug Entrapment Efficiency: This determines the percentage of the initial drug that is successfully encapsulated within the microballoons.
In Vitro Drug Release: Release studies are performed in simulated gastric fluid to determine the rate and mechanism of drug release from the floating system. innovareacademics.in Research has shown that diltiazem can be released in a sustained manner over several hours from these systems. researchgate.net
Table 3: In Vitro Characterization of Diltiazem-Loaded Microballoons This table presents typical characterization data for gastro-retentive microballoons from research literature.
| Formulation | Polymer System | In Vitro Buoyancy (%) | Entrapment Efficiency (%) | Key Release Characteristic | Reference |
|---|---|---|---|---|---|
| Microballoons | Eudragit S100 / Eudragit L100 | > 70% after 10 hours | ~ 55 - 75% | Sustained release over 12 hours | researchgate.net |
| Theophylline Microballoons (Model) | Ethylcellulose | > 80% after 12 hours | Increased with NaCl in aqueous phase | Release sustained over 24 hours | brieflands.com |
Water-in-Oil Emulsion-Solvent Evaporation Techniques for Microspheres
Polymeric Film Development and Evaluation for Controlled Release (Research Focus)
Polymeric films offer a versatile platform for controlled drug delivery, particularly for transdermal or transmucosal applications. The properties of these films can be tailored by carefully selecting polymers, their ratios, and the type and concentration of plasticizers.
The development of controlled-release films for this compound involves blending different polymers to achieve desired characteristics such as flexibility, strength, and drug permeability. Hydrophilic polymers like Hydroxypropyl Methylcellulose (B11928114) (HPMC) are often combined with hydrophobic polymers like Ethylcellulose (EC) to modulate drug release. nih.govcapes.gov.brresearchgate.net
The ratio of these film-forming polymers is a critical parameter. Studies on diltiazem HCl films have shown that increasing the proportion of the hydrophobic polymer (EC) in an HPMC/EC blend leads to a decrease in moisture uptake and a slower initial drug release rate. nih.govresearchgate.net However, an excessively high EC ratio can result in films that are too hard and brittle. nih.govcapes.gov.br
Plasticizers are added to polymeric films to increase their flexibility and workability by reducing the intermolecular forces between polymer chains. The choice and concentration of the plasticizer significantly impact the mechanical properties of the film. For instance, in HPMC/EC films, dibutyl phthalate (B1215562) (DBP) was found to produce films with higher tensile strength but lower elongation compared to those plasticized with triethyl citrate (B86180) (TEC). nih.govcapes.gov.brresearchgate.net In another study using ethyl cellulose films, glycerol (B35011) at a 40% concentration was shown to provide good film formation and better drug release characteristics compared to castor oil. rjptonline.org However, the effect of a plasticizer can be complex. In pellets coated with an acrylic polymer (Eudragit® RS 30D), increasing the concentration of TEC decreased the drug release rate because it improved the coalescence of polymer particles, forming a more continuous and less permeable film. tandfonline.comresearchgate.net
Table 4: Effect of Film Former Ratios and Plasticizers on Diltiazem Film Properties This table summarizes research findings on how polymer ratios and plasticizers affect the material properties of diltiazem-containing films.
| Polymer System (Ratio) | Plasticizer (Concentration) | Effect on Mechanical Properties | Effect on Release Rate | Reference |
|---|---|---|---|---|
| HPMC / EC (8:2) | Dibutyl Phthalate (DBP) (30%) | Higher tensile strength, lower elongation compared to TEC. | Higher initial release rate compared to the 6:4 ratio. | nih.govresearchgate.net |
| HPMC / EC (10:0) | Triethyl Citrate (TEC) | Lower tensile strength, higher elongation compared to DBP. | High initial release rate. | nih.govresearchgate.net |
| Ethyl Cellulose (EC) | Glycerol (40%) | Good film formation characteristics. | Showed good release rate (86.21% after 24 hours). | rjptonline.org |
| Ethyl Cellulose (EC) | Castor Oil | --- | Slower release rate compared to glycerol. | rjptonline.org |
| Eudragit® RS 30D (Coating) | Triethyl Citrate (TEC) (0-24%) | Improved film coalescence. | Release rate decreased as TEC level increased. | tandfonline.comresearchgate.net |
In vitro release and permeation studies are essential for evaluating the performance of polymeric films designed for controlled delivery. These experiments are typically conducted using a Franz diffusion cell, which consists of a donor compartment, where the film is placed, and a receptor compartment, separated by a model membrane. tjpr.orgscispace.com
The choice of membrane is critical and can range from synthetic membranes like cellophane to biological membranes such as excised porcine buccal mucosa or pig ear skin, which more closely mimic in vivo conditions. nih.govrjptonline.orgtjpr.org The receptor compartment is filled with a buffer solution (e.g., phosphate (B84403) buffer pH 7.4) maintained at 37°C, and samples are withdrawn at regular intervals to quantify the amount of drug released and permeated. tjpr.orgscispace.com
Research on diltiazem hydrochloride films has demonstrated various release kinetics depending on the formulation. For mucoadhesive buccal films made with polymers like sodium carboxymethylcellulose (SCMC) and polyvinyl alcohol (PVA), the drug release was found to follow first-order kinetics. tjpr.orgscispace.com For transdermal patches based on povidone-ethylcellulose matrices, the cumulative amount of drug permeated was proportional to the square root of time, indicating a diffusion-controlled mechanism described by the Higuchi model. nih.gov
Permeation enhancers are often incorporated into film formulations to improve the flux of the drug across the membrane. Studies have shown that enhancers like isopropyl myristate (IPM), isopropyl palmitate (IPP), and Tween 80 can increase the permeation flux of diltiazem HCl through pig ear skin by approximately three-fold. nih.govcapes.gov.brresearchgate.net
Table 5: Summary of In Vitro Release and Permeation Studies for Diltiazem Films This table collates data from various in vitro studies on diltiazem-loaded polymeric films.
| Formulation (Polymer System) | Membrane Used | Release Kinetics / Model | Key Permeation Finding | Reference |
|---|---|---|---|---|
| Buccal Film (SCMC/PVP) | Porcine Buccal Mucosa | First-Order | The film successfully permeated the mucosal membrane. | tjpr.orgscispace.com |
| Transdermal Film (HPMC/EC) | Pig Ear Skin | --- | Flux was higher for 10:0 and 8:2 HPMC/EC ratios compared to 6:4. | nih.govresearchgate.net |
| Transdermal Film (HPMC/EC + Enhancer) | Pig Ear Skin | --- | Addition of Isopropyl Myristate (IPM) or Tween 80 enhanced flux ~3 times. | nih.govcapes.gov.brresearchgate.net |
| Transdermal Patch (Povidone/EC) | Excised Mouse Skin | Higuchi (Diffusion-controlled) | The film ratio of povidone:ethylcellulose (1:2) was found to be optimal for development. | nih.gov |
| Transdermal Patch (EC + Glycerol) | Cadaver Skin | First-Order (Diffusion-controlled) | Formulation with 40% glycerol showed 86.21% release in 24h. | rjptonline.org |
Film Former Ratios and Plasticizer Effects on Material Properties
In Vitro Release Kinetics and Dissolution Profile Analysis in Research Formulations
The in vitro release kinetics and dissolution profiles of this compound from various research formulations are critical for predicting its in vivo performance. Studies have explored different formulation strategies to modulate the drug release, particularly for creating sustained or controlled-release dosage forms.
One area of research has focused on the development of matrix tablets. In these systems, the drug is dispersed within a polymer matrix that controls the rate of drug release. For instance, extended-release matrix tablets of diltiazem hydrochloride have been prepared using waxy materials such as carnauba wax, beeswax, cetyl alcohol, and glyceryl monostearate, both alone and in combination with Kollidon SR. brieflands.comresearchgate.net Dissolution studies for these formulations were typically conducted using a USP Type 1 apparatus in a phosphate buffer of pH 6.8 over 12 hours. brieflands.comresearchgate.net It was observed that tablets combining waxy granules with Kollidon SR could sustain drug release for over 12 hours. brieflands.comresearchgate.net The mechanism of drug release from these matrix tablets is often a combination of diffusion and erosion, as indicated by fitting the release data to the Korsmeyer-Peppas equation. brieflands.comresearchgate.net
Another approach involves the use of hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) to form matrix tablets. The concentration and viscosity grade of HPMC significantly influence the drug release rate. researchgate.net For example, increasing the polymer fraction from 20% to 50% resulted in a slower drug release. researchgate.net The release kinetics from HPMC matrices have been analyzed using various models, with the Higuchi and Baker-Lonsdale models showing good correlation for different HPMC grades. researchgate.net
Floating drug delivery systems have also been investigated for diltiazem hydrochloride to prolong its gastric residence time. itmedicalteam.pl These formulations often consist of a bilayer tablet with a floating layer and a sustained-release layer. itmedicalteam.pl The floating properties are typically achieved by incorporating a gas-generating agent like sodium bicarbonate. itmedicalteam.pl
The dissolution profiles of different diltiazem hydrochloride formulations, including immediate-release tablets and compounded capsules, have been compared. dissolutiontech.comthepharmajournal.com Such studies often use a paddle apparatus (USP Apparatus 2) with water or a buffered medium at a specific temperature and rotation speed. dissolutiontech.comresearchgate.net The dissolution data can be analyzed using model-dependent approaches, such as the Weibull function, to compare the similarity or dissimilarity between different formulations. nih.gov
Furthermore, research into controlled-release pellets has been conducted using fluid bed coating processes. nih.gov The release profiles of these pellets are often compared to marketed formulations using a similarity factor (f2). nih.gov Values of f2 between 50 and 100 indicate similar release profiles. nih.gov
The table below summarizes the in vitro release data from a study on extended-release matrix tablets containing diltiazem hydrochloride with different waxy materials and Kollidon SR.
| Formulation Code | Waxy Material | Drug Release at 1 hour (%) | Drug Release at 12 hours (%) |
|---|---|---|---|
| FWD05 | Carnauba Wax | 8.9 | 48.09 |
| FWD06 | Beeswax | 3.25 | 14.64 |
| FWD07 | Cetyl Alcohol | 11.02 | 55.14 |
| FWD08 | Glyceryl Monostearate | 17.33 | 80.26 |
Stability Assessment of Formulated Research Materials
The stability of this compound in various formulated research materials is a crucial parameter that determines the shelf-life and ensures the integrity of the drug product. Stability studies are conducted under different storage conditions to evaluate the physical and chemical changes over time.
For topical formulations, the stability of diltiazem hydrochloride has been investigated in cream, ointment, and gel bases. nih.gov These studies typically assess organoleptic properties, pH changes, and drug content over a period of time at different temperatures (e.g., 4°C, 23°C, and 40°C) and in different packaging materials (e.g., white plastic and glass amber jars). nih.gov For instance, a 2% diltiazem hydroxyethyl (B10761427) cellulose-based gel was found to be stable for 90 days at 4°C or 23°C. nih.gov However, at an elevated temperature of 40°C, the recommended beyond-use date was significantly shorter. nih.gov Similarly, a 2% diltiazem ointment in white petrolatum was stable for 90 days at 23°C but showed limited stability at 40°C and was not recommended for storage at 4°C. nih.gov
In solid oral dosage forms, such as controlled-release tablets, stability studies are equally important. Long-term stability studies have been conducted on diltiazem hydrochloride matrix tablets formulated with poly(ethylene oxide) (PEO). researchgate.net These studies, sometimes extending up to five years at room temperature, evaluate parameters like drug content, in vitro drug release rates, and kinetics. researchgate.net The results from such studies have shown that PEO matrix tablets can exhibit good stability with no significant changes in release rate or drug content over a long storage period. researchgate.net
The hydrolytic stability of diltiazem hydrochloride in the presence of polymers used in formulations has also been a subject of investigation. mu-varna.bg Hydrolysis can lead to the formation of O-desacetyl-diltiazem, a degradation product with reduced pharmacological activity. mu-varna.bg Studies have shown that the presence of certain polymers, like Poloxamer 407 and Eudragit RS, can influence the rate of hydrolysis. mu-varna.bg
Forced degradation studies are often performed to identify potential degradation products and to develop stability-indicating analytical methods. nih.gov Diltiazem hydrochloride has been subjected to acidic, basic, oxidative, photolytic, and thermal stress conditions. nih.gov Significant degradation has been observed under acidic, basic, and oxidative conditions. nih.gov
The table below presents a summary of the stability assessment for a 2% diltiazem hydrochloride cream formulation under different storage conditions.
| Storage Temperature | Container Type | Recommended Beyond-Use Date |
|---|---|---|
| 4°C | White Plastic or Glass Amber Jars | 30 days |
| 23°C | White Plastic or Glass Amber Jars | 30 days |
| 40°C | White Plastic Jars | Not Recommended |
| Glass Amber Jars | 7 days |
Future Directions and Emerging Research Avenues for Ent Diltiazem Hydrochloride Analogs
Development of Novel Stereoselective Syntheses for Enhanced Efficiency
The development of efficient and highly stereoselective synthetic routes to access enantiomerically pure diltiazem (B1670644) and its analogs is a cornerstone of ongoing research. Traditional synthetic methods often involve the resolution of racemic mixtures, which is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be recycled. dokumen.pub Future efforts are directed towards the development of asymmetric syntheses that can directly produce the desired stereoisomer with high enantiomeric and diastereomeric purity.
A promising strategy involves dynamic kinetic resolution (DKR). researchgate.net One study demonstrated an efficient synthesis of a key intermediate for diltiazem using a DKR approach, achieving high diastereoselectivity (92%) and enantioselectivity (95%) through an asymmetric hydrogenation reaction with a chiral ruthenium(II) catalyst. researchgate.net This method provides a more atom-economical and environmentally friendly alternative to classical resolutions.
Furthermore, the use of biocatalysis, employing enzymes like carbonyl reductases, is gaining traction. Researchers have identified a carbonyl reductase from Candida parapsilosis that exhibits excellent stereoselectivity in the reduction of a precursor to a chiral synthon of diltiazem. researchgate.net Such biocatalytic methods offer the potential for highly specific transformations under mild conditions, contributing to greener and more cost-effective industrial syntheses. researchgate.net The ideal stereoselective synthesis should utilize a readily available and inexpensive chiral catalyst or auxiliary that can be easily separated and preferably recycled. dokumen.pub
Advanced Analytical Separations of Chiral Impurities and Related Substances
The stringent requirements for enantiomeric purity in pharmaceutical compounds necessitate the development of advanced analytical techniques for the separation and quantification of chiral impurities. For diltiazem and its analogs, which possess multiple chiral centers, this is a particularly challenging task.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) remains a primary tool for the enantioselective analysis of diltiazem. scispace.comnih.gov Recent advancements in CSP technology, including novel polysaccharide-based and macrocyclic antibiotic-based columns, continue to improve the resolution and efficiency of these separations. jiangnan.edu.cn Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing higher efficiency than normal-phase HPLC. scispace.comresearchgate.net
Capillary electrophoresis (CE) offers a high-resolution alternative for chiral analysis. bio-rad.com Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully employed for the chiral separation of diltiazem hydrochloride using bile salts as chiral surfactants. nih.gov The separation is influenced by the structure of the analyte, the type of bile salt, and the pH of the buffer solution. nih.gov The development of new chiral selectors, including chiral ionic liquids, is an active area of research aimed at enhancing the enantioseparation capabilities of CE. jiangnan.edu.cn These advanced analytical methods are crucial for quality control during the synthesis of ent-diltiazem and for monitoring potential chiral impurities in the final drug product.
Deeper Elucidation of Molecular Interaction Mechanisms at Atomic Resolution
A fundamental understanding of how ent-diltiazem and its analogs interact with their biological targets at the molecular level is critical for rational drug design and the development of more potent and selective therapeutic agents. The primary target of diltiazem is the L-type calcium channel, a complex transmembrane protein. capes.gov.brnih.gov
Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues within the α1 subunit of the L-type calcium channel that are crucial for diltiazem binding. nih.gov For instance, mutations in transmembrane segments IIIS6 and IVS6 have been shown to significantly reduce diltiazem sensitivity. nih.govresearchgate.net Specifically, residues Phe1164 and Val1165 in the IIIS6 segment have been identified as critical for diltiazem binding and its inhibitory effect. nih.gov
Future research will likely involve the use of advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to obtain high-resolution structures of the diltiazem-channel complex. These structures will provide unprecedented atomic-level detail of the binding pocket and the specific interactions that govern drug binding and modulation of channel activity. This information will be invaluable for understanding the stereoselective differences in the activity of diltiazem enantiomers and for designing novel analogs with improved binding affinity and specificity.
Computational Drug Design and Optimization of Related Chemical Entities
Computational methods are playing an increasingly important role in the discovery and optimization of new drug candidates. nih.gov For diltiazem and its analogs, in silico approaches such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are being used to design and evaluate novel chemical entities. nih.govresearchgate.netresearchgate.net
QSAR models can predict the biological activity of compounds based on their physicochemical properties, helping to prioritize the synthesis of molecules with a higher probability of success. nih.gov Molecular docking studies can predict the binding mode and affinity of diltiazem analogs to their target proteins, providing insights into the structural basis for their activity. researchgate.net For example, molecular docking has been used to study the interaction of diltiazem analogs with potassium and voltage-gated calcium channels. researchgate.net
MD simulations can provide a dynamic view of the drug-receptor interactions, revealing how the flexibility of both the ligand and the protein influences binding. researchgate.net Recently, an interface-driven structural evolution strategy using extensive MD simulations was employed to design and identify new diltiazem derivatives as inhibitors of the urokinase-type plasminogen activator receptor (uPAR), a target for anti-metastasis therapy. researchgate.net This in silico-based lead optimization strategy highlights the power of computational approaches in modern drug design. researchgate.net The integration of computational and experimental approaches will be crucial for the efficient discovery and development of the next generation of diltiazem-related drugs.
Exploration of Novel In Vitro Biological Activities of Ent-Diltiazem Hydrochloride and its Analogues
While diltiazem is well-established as a cardiovascular drug, recent research has begun to uncover novel biological activities for diltiazem and its analogs, opening up new therapeutic possibilities.
One of the most exciting new areas of investigation is the potential anti-cancer and anti-metastatic effects of diltiazem. acs.org Studies have shown that diltiazem can inhibit the urokinase-type plasminogen activator receptor (uPAR), a protein involved in cancer cell invasion and metastasis. researchgate.netacs.org In vitro experiments have demonstrated that diltiazem and its derivatives can suppress tumor cell invasion in a uPAR-dependent manner. researchgate.net
Furthermore, there is growing interest in the potential application of diltiazem and its analogs in other disease areas. For example, computational studies have suggested that diltiazem could be investigated as a candidate drug for the treatment of Alzheimer's disease. nih.gov In vitro interaction studies have also been conducted to explore the effects of diltiazem in combination with other drugs, such as H2 receptor antagonists. researchgate.net
The development of novel drug delivery systems, such as microsponge-loaded gels for topical application, is also expanding the potential therapeutic uses of diltiazem hydrochloride, for instance, in the treatment of chronic anal fissures. nih.gov These emerging areas of research underscore the potential for repurposing diltiazem and discovering new therapeutic applications for its analogs through continued in vitro biological evaluation.
Q & A
Q. What are the standard analytical methods for quantifying Ent-diltiazem hydrochloride in bulk and pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard, validated for specificity, linearity, and precision. Key parameters include:
- Column : C18 or equivalent, with mobile phases like acetonitrile-phosphate buffer (pH 4.5–6.5) .
- Detection : UV absorbance at 236–240 nm .
- System suitability : Retention time reproducibility (RSD <2%) and resolution ≥2.0 between drug and impurities . For plasma analysis, protein precipitation with methanol or acetonitrile is recommended prior to HPLC .
Q. How are purity and impurity profiles assessed in this compound samples?
Pharmacopeial standards (e.g., USP 43-NF38) mandate:
- Heavy metals : ≤10 ppm via atomic absorption spectroscopy, using Method 2 with lead standard solutions .
- Sulfates : Limit ≤0.024% via turbidimetric comparison against 0.005M H₂SO₄ .
- Arsenic : Digestion with HNO₃/H₂SO₄ followed by hydride generation atomic fluorescence spectroscopy (HG-AFS), with a limit of ≤2 ppm . Impurities (e.g., desacetyl-diltiazem) are quantified using HPLC-MS, ensuring ≤0.1% for individual impurities .
Q. What are the key considerations in designing stability-indicating methods for this compound?
Methods must discriminate degradation products under stress conditions (heat, light, pH):
- Forced degradation : Expose samples to 0.1N HCl/NaOH (70°C, 24h), 3% H₂O₂ (24h), and UV light (1.2 million lux·hr) .
- Validation : Assess specificity via peak purity index (≥990) using photodiode array detectors .
- Robustness : Vary mobile phase pH (±0.2), flow rate (±10%), and column temperature (±5°C) to confirm method resilience .
Advanced Research Questions
Q. How can researchers optimize experimental designs for controlled-release formulations of this compound?
Use factorial designs to evaluate polymer interactions and release kinetics:
- Variables : Polymer ratios (e.g., Carbopol® 934P and Methocel® K100LV) and matrix hydrophilicity .
- Response parameters : Bioadhesive strength (measured via tensile testing), zero-order release kinetics (R² ≥0.98), and diffusion coefficients (Peppas model, n-value 0.85–1.0) .
- Validation : Compare predicted vs. experimental dissolution profiles using similarity factor (f₂ ≥50) .
Q. What methodologies resolve discrepancies in dissolution data between generic and reference formulations?
Address variability via:
- Apparatus selection : USP Apparatus II (paddle) at 50–75 rpm, with sinkers for floating matrices .
- Medium optimization : Simulate gastrointestinal pH (1.2 → 6.8) and use surfactants (e.g., 0.1% SDS) for poorly soluble batches .
- Statistical analysis : Apply ANOVA-coupled Tukey tests to identify batch-to-batch variability or non-sink conditions .
Q. How should researchers validate chromatographic methods for this compound under varying conditions?
Follow ICH Q2(R1) guidelines with:
- Linearity : 5–150% of target concentration (R² ≥0.999) .
- Accuracy : Spike recovery (98–102%) in placebo matrices .
- Precision : Intraday/interday RSD ≤2% .
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively . For bioanalytical methods, validate matrix effects (≤15% CV) and carryover (<20% LLOQ) .
Data Contradiction Analysis
Q. How to interpret conflicting pharmacokinetic data between in vitro and in vivo studies?
- In vitro-in vivo correlation (IVIVC) : Use Wagner-Nelson or Loo-Riegelman methods to correlate dissolution profiles with plasma AUC .
- Bio-relevance : Adjust dissolution media to reflect physiological surfactants (e.g., 0.5% sodium taurocholate) .
- Species differences : Account for metabolic variations (e.g., CYP3A4 activity in humans vs. rodents) .
Q. What strategies mitigate batch variability in polymer-based matrices?
- Pre-formulation screening : Characterize polymer viscosity (e.g., Methocel® K100LV at 400–600 mPa·s) and particle size distribution .
- Process controls : Optimize solvent evaporation rates (e.g., 40°C, 24h) to ensure uniform matrix porosity .
- Real-time analytics : Implement near-infrared (NIR) spectroscopy for in-line moisture content monitoring .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
